N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide
Description
Properties
IUPAC Name |
N-[3-[(2-bromoacetyl)amino]phenyl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-8(2)12(17)15-10-5-3-4-9(6-10)14-11(16)7-13/h3-6,8H,7H2,1-2H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJCCQQXJXWMFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅BrN₂O₂, with a molecular weight of 299.17 g/mol. The compound features a bromoacetyl group, which is known to enhance biological activity through various mechanisms, including protein modification and enzyme inhibition.
Mechanisms of Biological Activity
- Enzyme Inhibition : Compounds similar to this compound have been studied for their ability to inhibit specific enzymes. For instance, the bromoacetyl moiety can interact with nucleophilic sites on enzymes, potentially leading to the inhibition of their activity. This mechanism is crucial in the context of developing anti-cancer agents and anti-inflammatory drugs.
- Antimicrobial Activity : Research indicates that derivatives containing bromoacetyl groups exhibit antimicrobial properties. The presence of the aromatic amine can enhance membrane permeability, allowing for better interaction with microbial targets.
- Antitumor Effects : Preliminary studies have suggested that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The bromoacetyl group can induce apoptosis in tumor cells by activating caspase pathways.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A study conducted on a series of bromoacetyl derivatives demonstrated that this compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating its potential as a lead compound for further development in oncology . The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound remains under investigation. However, related compounds have shown favorable absorption characteristics and moderate bioavailability, which are critical for therapeutic applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 299.16 g/mol. Its structure features a bromoacetyl group attached to an amino phenyl backbone, which contributes to its unique reactivity and interaction potential with biological molecules.
Medicinal Chemistry
Drug Development
N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide is being investigated for its potential as a therapeutic agent. The presence of the bromoacetyl group allows for modifications that can enhance its biological activity, making it a candidate for drug development targeting various diseases, including cancer and neurological disorders.
Anticonvulsant Activity
Research has shown that related compounds exhibit anticonvulsant properties. For instance, derivatives of similar structures have demonstrated significant activity in animal models for seizures, suggesting that this compound could be explored further for similar effects .
Proteomics Research
Reagent for Protein Interaction Studies
This compound serves as a specialty reagent in proteomics research, particularly for studying protein interactions. Its ability to modify proteins can help elucidate their roles in cellular pathways and disease mechanisms. Preliminary studies indicate potential interactions with various proteins and enzymes, although comprehensive data on binding affinities are still needed.
High-Throughput Screening
Future research may focus on high-throughput screening assays to identify specific targets within cellular pathways. This approach can accelerate the discovery of new therapeutic targets and enhance our understanding of complex biological systems.
Synthetic Routes
Several synthetic methods have been proposed for the preparation of this compound. These methods highlight the versatility of synthetic approaches available for creating this compound and its derivatives. Key synthetic routes include:
| Method | Description |
|---|---|
| Direct Bromination | Involves the bromination of acetylated aniline derivatives to introduce the bromoacetyl group. |
| Amidation Reactions | Utilizes coupling reactions between amines and activated carboxylic acids to form amide bonds. |
| Functional Group Modifications | Allows for further derivatization post-synthesis to enhance biological activity or solubility. |
These synthetic strategies are crucial for optimizing the compound's properties for specific applications in drug development and materials science.
Case Studies
-
Anticonvulsant Activity Assessment
A study on related compounds demonstrated that substituents at specific sites significantly affected anticonvulsant activity. These findings suggest that this compound could be evaluated similarly to identify its efficacy in seizure models . -
Protein Interaction Studies
Initial investigations into protein interactions using this compound have indicated that it may bind to various enzymes involved in metabolic pathways. Future studies are needed to quantify these interactions and explore their implications in disease contexts.
Comparison with Similar Compounds
Positional Isomers and Substituent Effects
N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide
- Structural Difference: The bromoacetyl amino group is at the para position (C5) instead of the meta position (C3) on the phenyl ring.
- For example, the para-substituted isomer may exhibit reduced reactivity in nucleophilic substitution reactions due to decreased steric hindrance .
N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-3-phenylpropanamide
- Structural Difference : Incorporates a benzyloxy group at C4 and a 3-phenylpropanamide chain instead of 2-methylpropanamide.
- The 3-phenylpropanamide chain may confer additional π-π stacking interactions with aromatic residues in enzyme binding pockets .
Functional Group Modifications
3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide
- Structural Difference : Replaces the bromoacetyl group with a hydroxy group and introduces nitro and trifluoromethyl substituents on the phenyl ring.
- Impact : The nitro and trifluoromethyl groups are strong electron-withdrawing groups (EWGs), stabilizing the compound’s electronic configuration but reducing solubility. The hydroxy group enables hydrogen bonding, which may improve target engagement compared to the bromoacetyl group’s electrophilic reactivity .
3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide
- Structural Difference: Replaces the bromoacetyl amino group with a 1,3,4-oxadiazole-thioether moiety.
- The methoxy group at C2 increases electron density on the phenyl ring, altering metabolic stability .
Core Scaffold Variations
N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(phenylsulfonyl)propanamide
- Structural Difference: Features a phenylsulfonyl group instead of bromoacetyl and a cyano-trifluoromethyl substituent on the phenyl ring.
- Impact: The sulfonyl group is a stronger EWG than bromoacetyl, enhancing electrophilicity and reactivity in covalent binding to cysteine residues. The cyano group improves metabolic stability by resisting oxidative degradation .
N-(2-((5,5-dimethyl-3-oxocyclohex-1-enyl)amino)phenyl)-2-methylpropanamide
- Structural Difference: Incorporates a cyclohexenyl-amino group instead of bromoacetyl amino.
- However, the lack of a bromoacetyl group diminishes electrophilic reactivity, limiting applications in covalent inhibitor design .
Table 1: Comparative Data for Key Analogs
| Compound Name | Molecular Weight (g/mol) | Key Substituents | LogP* | Biological Activity (Example) |
|---|---|---|---|---|
| N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide | 299.17 | 2-Bromoacetyl, 2-methylpropanamide | ~2.5 | Potential kinase inhibition |
| N-{5-[(2-Bromoacetyl)amino]-2-methylphenyl}propanamide | 299.17 | 2-Bromoacetyl (para) | ~2.3 | Reduced cytotoxicity |
| N-(4-(Benzyloxy)-3-(2-bromoacetyl)phenyl)-3-phenylpropanamide | 437.29 | Benzyloxy, 3-phenylpropanamide | ~3.8 | Enhanced antimicrobial activity |
| 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | 383.15 | Nitro, trifluoromethyl, hydroxy | ~2.9 | Androgen receptor degradation |
| 3-{[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)propanamide | 434.31 | Oxadiazole-thioether, methoxy | ~3.1 | Antifungal activity |
*Estimated using fragment-based methods.
Preparation Methods
Primary Synthetic Route
The predominant method for synthesizing N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide involves the acylation of a suitably substituted aniline derivative with 2-bromoacetyl chloride. Specifically, the reaction proceeds via nucleophilic substitution where 3-amino-2-methylpropanamide or a closely related amine reacts with 2-bromoacetyl chloride under controlled conditions to form the desired amide linkage.
-
- 3-Amino-2-methylpropanamide or 3-amino-2-methylphenyl derivative
- 2-Bromoacetyl chloride
-
- Solvent: Typically polar aprotic solvents such as dichloromethane or tetrahydrofuran are used to dissolve reactants.
- Temperature: Reaction temperatures are maintained between 0°C to room temperature to control the rate and selectivity.
- Base: A mild base like triethylamine is often added to neutralize the hydrochloric acid generated and drive the reaction forward.
- Reaction Time: Varies from 1 to 4 hours depending on scale and temperature.
-
- The amine nitrogen attacks the electrophilic carbonyl carbon of 2-bromoacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.
This method yields this compound with high purity and moderate to high yields (typically 70-85%) under optimized conditions.
Alternative Synthetic Approaches
While the acylation method is standard, alternative approaches have been explored in research contexts:
Direct Amidation: Coupling of 3-amino-2-methylphenyl derivatives with bromoacetic acid using coupling agents such as carbodiimides (e.g., EDCI) or mixed anhydrides to form the amide bond without using acid chlorides.
Two-Step Synthesis: First forming the amide via reaction of 3-amino-2-methylpropanamide with acetic anhydride derivatives, followed by bromination at the alpha position to introduce the bromoacetyl group.
These methods tend to be more complex and less commonly used industrially due to lower yields or more demanding purification steps.
Industrial Production Methods
Industrial synthesis of this compound closely follows the laboratory-scale acylation route but incorporates scale-up considerations:
Reactor Design: Large stirred tank reactors equipped with precise temperature and pressure controls ensure consistent reaction conditions.
Reagents: Industrial-grade 2-bromoacetyl chloride and amine derivatives are used, with solvent recycling systems to minimize waste.
Process Control: Automated addition of reagents and in-line monitoring (e.g., HPLC or IR spectroscopy) optimize reaction time and prevent overreaction or decomposition.
Purification: Crystallization or chromatographic techniques are employed to achieve pharmaceutical or research-grade purity.
Yield Optimization: Parameters such as molar ratios, solvent choice, and temperature profiles are finely tuned to maximize yield and minimize by-products.
Data Table: Summary of Preparation Methods
| Preparation Method | Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Acylation with 2-bromoacetyl chloride | 3-Amino-2-methylpropanamide + 2-bromoacetyl chloride | Dichloromethane, THF | 0 to 25 | 1-4 | 70-85 | Standard method, high purity product |
| Direct amidation | 3-Amino-2-methylphenyl + bromoacetic acid + coupling agent | DMF, DCM | Room temperature | 4-6 | 50-65 | Alternative, avoids acid chlorides |
| Two-step (amide formation + bromination) | 3-Amino-2-methylpropanamide + acetic anhydride + brominating agent | Various solvents | Variable | Variable | 40-60 | More complex, less common industrially |
Research Findings and Analysis
Reaction Selectivity: Studies indicate that controlling the temperature and base concentration is critical to avoid side reactions such as over-bromination or hydrolysis of the bromoacetyl group.
Solvent Effects: Polar aprotic solvents favor higher reaction rates and yields, while protic solvents can lead to hydrolysis and lower yields.
Scale-Up Challenges: Industrial scale synthesis requires careful management of exothermicity and reagent addition rates to prevent runaway reactions.
Purification: The compound’s moderate polarity allows for effective purification by recrystallization from solvents like ethyl acetate or by preparative HPLC.
Stability: The bromoacetyl moiety is sensitive to nucleophilic attack; thus, storage under inert atmosphere and low temperature is recommended post-synthesis.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide?
The synthesis typically involves coupling 2-bromoacetyl bromide with aniline derivatives under basic conditions. Key steps include:
- Bromoacetylation : Reacting 3-aminophenyl-2-methylpropanamide with bromoacetyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base .
- Purification : Crude products are purified via column chromatography or recrystallization (e.g., methanol) .
Basic
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR (in CDCl₃ or DMSO-d₆) confirm substituent positions and stereochemistry. For example, δ 8.67 ppm (NH proton) and δ 1.54 ppm (methyl group) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 404.1 [M-H]⁻) .
- HPLC/UV : Assesses purity (>95% in pharmaceutical-grade synthesis) .
Advanced
Q. How can researchers optimize reaction conditions to enhance the yield of this compound during coupling reactions?
- Solvent Selection : DMF or dichloromethane (DCM) improves solubility of aromatic intermediates .
- Catalyst Use : Tetrabutylammonium iodide enhances nucleophilic substitution efficiency in bromoacetylation .
- Temperature Control : Reactions at 0–25°C minimize side-product formation (e.g., hydrolysis of bromoacetyl groups) .
- Workup Strategy : Neutralization with HCl followed by aqueous extraction reduces emulsion formation .
Advanced
Q. What approaches are recommended for resolving discrepancies in spectral data (e.g., NMR, HRMS) during structural elucidation?
- Comparative Analysis : Cross-check chemical shifts with structurally analogous compounds (e.g., bicalutamide derivatives show δ 7.71–7.65 ppm for trifluoromethylphenyl protons) .
- Isotopic Labeling : Use deuterated solvents to assign exchangeable protons (e.g., OH or NH groups) .
- Computational Validation : Density Functional Theory (DFT) predicts NMR shifts for comparison with experimental data .
Advanced
Q. What in vitro or in vivo models are appropriate for assessing the biological activity of this compound, particularly in the context of androgen receptor modulation?
- Androgen Receptor (AR) Degradation Assays : Utilize LNCaP (prostate cancer) cells to measure AR protein levels via Western blot after treatment with PROTACs containing the compound .
- Enzyme Inhibition Studies : Test IC₅₀ values against AR-coactivator binding using fluorescence polarization assays .
- Xenograft Models : Evaluate tumor suppression in mice implanted with AR-positive cancer cells .
Advanced
Q. How should researchers systematically identify and characterize process-related impurities in synthesized batches of the compound?
- Impurity Profiling :
- Structural Confirmation :
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., Acta Cryst. E reports for bromo-propanamide derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
